Iodopyracet I-131

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

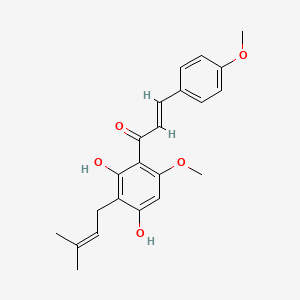

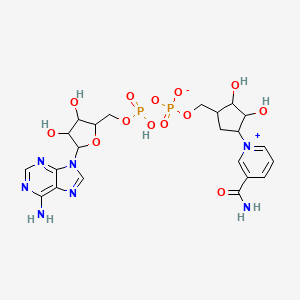

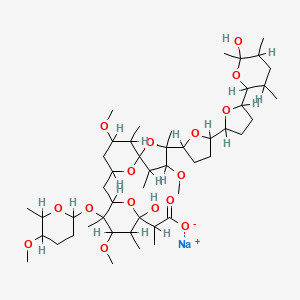

Iodopyracet I 131 is a radiopharmaceutical compound that contains iodine-131, a radioactive isotope of iodine. It is primarily used in medical diagnostics and treatment, particularly for evaluating renal plasma flow and treating thyroid-related conditions. The compound is known for its ability to emit beta and gamma radiation, which makes it useful in both imaging and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iodopyracet I 131 involves the incorporation of iodine-131 into the molecular structure of iodopyracet. This process typically requires the use of a precursor compound that can be iodinated. The reaction conditions often involve the use of an oxidizing agent to facilitate the incorporation of iodine-131 into the precursor molecule.

Industrial Production Methods

Industrial production of Iodopyracet I 131 involves the irradiation of tellurium dioxide (TeO2) in a nuclear reactor to produce iodine-131. The iodine-131 is then chemically separated and purified before being incorporated into the iodopyracet molecule. The final product is subjected to rigorous quality control measures to ensure its radiochemical and radionuclide purity .

Chemical Reactions Analysis

Types of Reactions

Iodopyracet I 131 undergoes various chemical reactions, including:

Oxidation: The incorporation of iodine-131 involves an oxidation step where the iodine is converted to a higher oxidation state.

Substitution: The iodine-131 is substituted into the precursor molecule, replacing a hydrogen atom or another substituent.

Common Reagents and Conditions

Common reagents used in the synthesis of Iodopyracet I 131 include oxidizing agents such as sodium iodate and sodium carbonate. The reactions are typically carried out in aqueous methanol as the solvent .

Major Products

The major product of these reactions is Iodopyracet I 131, which is characterized by its high radiochemical purity and specific activity. The compound is used in its final form for medical applications.

Scientific Research Applications

Iodopyracet I 131 has a wide range of scientific research applications, including:

Medical Diagnostics: It is used to measure renal plasma flow and evaluate kidney function by tracking the clearance of the compound from the bloodstream.

Cancer Treatment: The beta radiation emitted by iodine-131 is used to destroy cancerous thyroid tissue in patients with thyroid cancer.

Biological Research: It is used in studies involving the metabolism and excretion of iodine in the body.

Industrial Applications: The compound is used in the production of radiopharmaceuticals and in research involving radioactive tracers.

Mechanism of Action

The mechanism of action of Iodopyracet I 131 involves its rapid absorption and distribution within the extracellular fluid of the body. The iodide is concentrated in the thyroid gland via the sodium/iodide symporter and subsequently oxidized to iodine. The beta emission from iodine-131 destroys thyroidal tissue, making it effective in treating hyperthyroidism and thyroid carcinomas .

Comparison with Similar Compounds

Similar Compounds

Sodium Iodide I 131: Used for similar diagnostic and therapeutic purposes, particularly in thyroid-related conditions.

Iodohippurate Sodium I 131: Another radiopharmaceutical used for renal function tests.

Iodine-131 Metaiodobenzylguanidine (I-131 MIBG): Used in the treatment of neuroblastoma and other neuroendocrine tumors.

Uniqueness

Iodopyracet I 131 is unique due to its specific application in measuring renal plasma flow and its high radiochemical purity. Its ability to emit both beta and gamma radiation makes it versatile for both diagnostic imaging and therapeutic applications.

Properties

CAS No. |

93507-15-4 |

|---|---|

Molecular Formula |

C11H16I2N2O5 |

Molecular Weight |

518.07 g/mol |

IUPAC Name |

2-[3,5-bis(131I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8+4,9+4; |

InChI Key |

RERHJVNYJKZHLJ-QHFVJCKDSA-N |

SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Isomeric SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)[131I])[131I].C(CO)NCCO |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

| 93507-15-4 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1260715.png)

![(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260716.png)

![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)